molecular formula C16H21N3O3 B13853393 4-Desmethyl-4-ethyl Imazethapyr

4-Desmethyl-4-ethyl Imazethapyr

Cat. No.: B13853393
M. Wt: 303.36 g/mol
InChI Key: LCAGCAQRYRUROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethyl-4-ethyl Imazethapyr involves several steps. One common method includes the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form the amide, followed by cyclization and acidification to yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to minimize waste and environmental impact, making it suitable for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Desmethyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted imidazolinone compounds .

Scientific Research Applications

4-Desmethyl-4-ethyl Imazethapyr has several scientific research applications:

Mechanism of Action

4-Desmethyl-4-ethyl Imazethapyr exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and leads to the death of susceptible plants. The molecular targets include the active site of AHAS, and the pathways involved are related to amino acid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Desmethyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which may confer different selectivity and potency compared to its analogs. These modifications can lead to variations in its environmental persistence, toxicity, and efficacy .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

5-ethyl-2-(4-ethyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O3/c1-5-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(6-2,19-13)9(3)4/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22)

InChI Key

LCAGCAQRYRUROE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(CC)C(C)C)C(=O)O

Origin of Product

United States

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